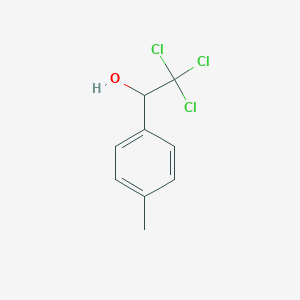

2,2,2-Trichloro-1-p-tolylethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trichloro-1-(4-methylphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl3O/c1-6-2-4-7(5-3-6)8(13)9(10,11)12/h2-5,8,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRIYSOAVLYSFEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C(Cl)(Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60939206 | |

| Record name | 2,2,2-Trichloro-1-(4-methylphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60939206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17936-73-1 | |

| Record name | 4-Methyl-α-(trichloromethyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17936-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl alcohol, p-methyl-alpha-(trichloromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017936731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,2-Trichloro-1-(4-methylphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60939206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Insights and Reactivity Profiles of 2,2,2 Trichloro 1 P Tolylethanol

Elucidation of Reaction Pathways and Transition States

The chemical behavior of 2,2,2-trichloro-1-p-tolylethanol is dictated by the electron-withdrawing nature of the trichloromethyl group and the electronic properties of the p-tolyl substituent. These features influence the stability of intermediates and the energy of transition states, thereby directing the course of its reactions.

Investigation of 1,2-Hydrogen Shifts in Carbenoid Intermediates

While direct studies on 1,2-hydrogen shifts in carbenoid intermediates derived specifically from this compound are not extensively detailed in the surveyed literature, the behavior of analogous systems provides valuable insights. The formation of carbenoid or carbocationic species at the benzylic position is a plausible mechanistic step in various transformations. The propensity for a 1,2-hydride shift would be influenced by the relative stability of the resulting carbocation. In the case of the p-tolyl group, the electron-donating nature of the methyl substituent would stabilize an adjacent positive charge, potentially disfavoring a hydride shift that would relocate the charge. Computational studies on related carbocation rearrangements highlight the importance of dynamic effects and the potential for competing reaction pathways. escholarship.org

Radical Fragmentation Processes in Derivative Formation

Radical reactions offer a powerful avenue for the functionalization of organic molecules, and this compound and its derivatives can participate in such processes. The cleavage of the carbon-chlorine bonds can generate radical intermediates, which can then undergo a variety of transformations. For instance, the reduction of related 2,2,2-trichloro-1-arylethanones with Grignard reagents is proposed to proceed through a single electron transfer mechanism, leading to the formation of radical intermediates. manchester.ac.uknih.govrsc.org These intermediates can then undergo further reactions, such as fragmentation or trapping by electrophiles. The general principles of radical chemistry, including initiation, propagation, and termination steps, are well-established and applicable to understanding the reactivity of this class of compounds. uchicago.eduijrpc.comlibretexts.org The presence of the trichloromethyl group makes the molecule susceptible to reductive processes, often initiated by radical initiators like AIBN in the presence of a hydrogen atom donor like tri-n-butyltin hydride. libretexts.org

Unraveling Stereochemical Outcomes and Stereoselectivity

The stereochemical course of reactions involving this compound is of significant interest, particularly when new stereocenters are formed. The existing stereocenter at the carbinol carbon can influence the stereochemical outcome of subsequent reactions, a phenomenon known as diastereoselectivity. The principles of stereoselectivity are governed by the steric and electronic properties of the reactants and the reaction mechanism. masterorganicchemistry.comslideshare.netstereoelectronics.org

Transformational Chemistry and Functional Group Interconversions

The rich functionality of this compound makes it a valuable starting material for the synthesis of other important classes of organic compounds.

Conversion to Chloromethyl Ketones

The oxidation of this compound would yield the corresponding 2,2,2-trichloro-1-p-tolylethanone. This trichloromethyl ketone can then be a precursor to chloromethyl ketones. A notable reaction is the reduction of 2,2,2-trichloro-1-arylethanones with Grignard reagents (RMgX), which surprisingly leads to the formation of the corresponding 2,2-dichloro-1-arylethanones in high yields. manchester.ac.uknih.govrsc.org This transformation is proposed to occur via a single electron transfer mechanism. The resulting α,α-dichloroketones can be further functionalized.

| Reactant (2,2,2-trichloro-1-arylethanone) | Grignard Reagent (RMgX) | Product (2,2-dichloro-1-arylethanone) |

| 2,2,2-trichloro-1-phenylethanone | EtMgBr | 2,2-dichloro-1-phenylethanone |

| 2,2,2-trichloro-1-(4-chlorophenyl)ethanone | EtMgBr | 2,2-dichloro-1-(4-chlorophenyl)ethanone |

| 2,2,2-trichloro-1-(4-methoxyphenyl)ethanone | EtMgBr | 2,2-dichloro-1-(4-methoxyphenyl)ethanone |

This table is illustrative and based on the general reaction described in the literature for 2,2,2-trichloro-1-arylethanones.

Synthesis of α-Arylglycines from this compound Precursors

The synthesis of α-arylglycines, which are important non-proteinogenic amino acids, can be envisioned starting from this compound. A plausible synthetic route would involve the conversion of the trichloromethyl group into an amino group and the carboxylic acid functionality. While direct conversion from this compound is not explicitly described, related transformations provide a template. For instance, the alcoholysis of 2,2,2-trichloro-1-arylethanones in the presence of an amine can lead to the formation of amides. rsc.org Furthermore, methods for the synthesis of N-aryl α-amino acids using diaryliodonium salts with α-amino acid methyl esters have been reported, demonstrating the feasibility of introducing the aryl group to an amino acid scaffold while maintaining chirality. researchgate.net A one-pot method for the synthesis of β-amino alcohols from corresponding amides or nitriles has also been identified, which could be adapted for the synthesis of α-arylglycines from suitable precursors derived from this compound. nih.gov

| Precursor derived from this compound | Key Transformation | Target Molecule |

| 2-amino-2-(p-tolyl)acetic acid derivative | (Hypothetical) | α-(p-tolyl)glycine |

| N-Aryl α-amino acid ester | Arylation with diaryliodonium salt | N-Aryl α-amino acid |

This table outlines a conceptual pathway, as direct synthesis from the specified precursor is not detailed in the provided search results.

Generation and Reactivity of Trichloroacetimidates

The conversion of alcohols to O-alkyl trichloroacetimidates is a widely employed strategy to activate the hydroxyl group, transforming it into an excellent leaving group for nucleophilic substitution reactions. The generation of the trichloroacetimidate (B1259523) of this compound proceeds via the reaction of the alcohol with trichloroacetonitrile. This reaction is typically catalyzed by a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or an alkali metal hydride. The base deprotonates the alcohol, and the resulting alkoxide adds to the electrophilic carbon of the nitrile, forming the trichloroacetimidate anion, which is then protonated to yield the final product.

The resulting O-(1-(p-tolyl)-2,2,2-trichloroethyl) trichloroacetimidate is a highly reactive intermediate. The reactivity stems from the excellent leaving group ability of the trichloroacetamide (B1219227) moiety upon protonation or activation by a Lewis acid. Activation with a catalytic amount of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂) or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), or a Brønsted acid, generates a highly electrophilic species, believed to be a stabilized carbocation or a tight ion pair. noaa.gov This electrophilic intermediate is then susceptible to attack by a wide range of nucleophiles.

The general scheme for the formation and activation of the trichloroacetimidate is depicted below:

| Step | Reactants | Catalyst/Reagent | Product |

| Imidate Formation | This compound, Trichloroacetonitrile | DBU or NaH | O-(1-(p-tolyl)-2,2,2-trichloroethyl) trichloroacetimidate |

| Activation | O-(1-(p-tolyl)-2,2,2-trichloroethyl) trichloroacetimidate | Lewis Acid (e.g., BF₃·OEt₂) or Brønsted Acid | Electrophilic Intermediate + Trichloroacetamide |

The byproduct of these reactions, trichloroacetamide, has been noted to potentially influence the reactivity and selectivity in some glycosylation reactions by acting as a ligand or through hydrogen bonding interactions. researchgate.net

Alkylation Reactions Involving this compound Derivatives

As established, the trichloroacetimidate derivative of this compound is a potent alkylating agent. The activation of this derivative with a Lewis acid facilitates the displacement of the trichloroacetamide group by a variety of nucleophiles, leading to the formation of new carbon-carbon, carbon-oxygen, carbon-sulfur, and carbon-nitrogen bonds. nih.gov

Benzylic trichloroacetimidates, in general, are known to be excellent substrates for these types of transformations. nih.gov For instance, in the presence of a Lewis acid catalyst, nucleophiles such as silyl (B83357) enol ethers, organoaluminum reagents, and electron-rich aromatic compounds can effectively displace the trichloroacetimidate group.

A representative alkylation reaction using an organoaluminum reagent is shown below:

| Substrate | Nucleophile | Lewis Acid | Product |

| O-(1-(p-tolyl)-2,2,2-trichloroethyl) trichloroacetimidate | Trimethylaluminum (Me₃Al) | BF₃·OEt₂ | 1,1,1-Trichloro-2-methyl-2-(p-tolyl)ethane |

This reactivity allows for the introduction of the 1-(p-tolyl)-2,2,2-trichloroethyl moiety into a diverse range of molecular scaffolds, highlighting the synthetic utility of this compound as a precursor to this reactive electrophile. noaa.govnih.gov

Rearrangement Reactions and Their Mechanisms

In addition to intermolecular alkylation reactions, derivatives of this compound, specifically its O-alkyl trichloroacetimidate, can undergo intramolecular rearrangement reactions. Under thermal or Lewis acid-catalyzed conditions, benzylic trichloroacetimidates have been observed to rearrange to the corresponding N-benzylic trichloroacetamides. nih.gov

This transformation is mechanistically significant as it involves the migration of the trichloromethyl-substituted benzylic group from the oxygen atom to the nitrogen atom of the imidate functionality. A plausible mechanism for this rearrangement involves the formation of a cationic intermediate upon activation by heat or a Lewis acid. This intermediate, likely a contact ion pair, can then collapse with the nitrogen atom of the trichloroacetamide anion acting as the nucleophile, leading to the thermodynamically more stable amide product. nih.gov

The proposed mechanistic pathway is outlined in the following table:

| Starting Material | Conditions | Key Intermediate | Product |

| O-(1-(p-tolyl)-2,2,2-trichloroethyl) trichloroacetimidate | Heat or Lewis Acid | Cationic intermediate (contact ion pair) | N-(1-(p-tolyl)-2,2,2-trichloroethyl)trichloroacetamide |

This rearrangement is analogous to the well-known Overman rearrangement of allylic trichloroacetimidates to allylic trichloroacetamides, which proceeds through a researchgate.netresearchgate.net-sigmatropic rearrangement. However, for benzylic systems, a dissociative-recombinative pathway involving a cationic intermediate is considered more likely. nih.gov

Oxyhalogenation Reactions of Related Alkynylsilanes

While direct experimental evidence for the use of this compound in the oxyhalogenation of alkynylsilanes is not prominent in the literature, the principles of electrophilic halogenation of alkynes suggest a plausible role for this alcohol. Oxyhalogenation reactions of alkynes typically involve an electrophilic halogen source (e.g., N-halosuccinimide, NXS) and an oxygen nucleophile, which can be water or an alcohol.

In a hypothetical reaction, an alkynylsilane could be treated with an N-halosuccinimide (such as N-bromosuccinimide, NBS, or N-iodosuccinimide, NIS) in the presence of this compound. The reaction would likely proceed through the initial electrophilic attack of the halogen on the alkyne, forming a bridged halonium ion intermediate. The silicon group often directs the regioselectivity of this addition. Subsequently, the hydroxyl group of this compound would act as a nucleophile, attacking the more substituted carbon of the intermediate in an anti-fashion. This would result in the formation of a β-halo vinyl ether derivative.

A proposed mechanism for this transformation is detailed below:

| Reactants | Reagents | Intermediate | Proposed Product |

| Alkynylsilane, this compound | N-Halosuccinimide (NXS) | Bridged halonium ion | β-Halo-α-silyl vinyl ether |

The steric bulk and electronic properties of the 2,2,2-trichloro-1-p-tolylethyl group would likely influence the stability and reactivity of the resulting vinyl ether product. This proposed reaction pathway opens avenues for the synthesis of novel, highly functionalized vinylsilanes.

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

NMR spectroscopy serves as a powerful tool for delineating the molecular framework and investigating the dynamic processes of 2,2,2-Trichloro-1-p-tolylethanol in solution.

High-Resolution ¹H and ¹³C NMR for Molecular Structure Assignment

In the ¹H NMR spectrum, distinct signals are anticipated for the aromatic protons of the p-tolyl group, the methine proton adjacent to the hydroxyl and trichloromethyl groups, the hydroxyl proton, and the methyl protons. The aromatic protons would typically appear as two doublets in the aromatic region of the spectrum, characteristic of a para-substituted benzene (B151609) ring. The methine proton would be expected to show a signal significantly downfield due to the deshielding effects of the adjacent oxygen and trichloromethyl group.

The ¹³C NMR spectrum would complement this information by showing distinct resonances for each carbon atom in the molecule. The carbon of the trichloromethyl group would appear at a characteristic downfield shift. The aromatic carbons would show four distinct signals due to the para-substitution pattern.

A comprehensive analysis of chemical shifts, signal integrations, and coupling patterns from experimental spectra would allow for the unambiguous assignment of every proton and carbon in the molecular structure.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound (Note: This is a predicted spectrum and actual experimental values may vary.)

| Atom | Predicted Chemical Shift (ppm) |

| C (Trichloromethyl) | 103.9 |

| C (Methine) | 87.1 |

| C (Aromatic - C1) | 138.3 |

| C (Aromatic - C2/C6) | 129.5 |

| C (Aromatic - C3/C5) | 126.8 |

| C (Aromatic - C4) | 139.1 |

| C (Methyl) | 21.2 |

Variable Temperature NMR Studies for Conformational Dynamics

Variable temperature (VT) NMR studies are instrumental in understanding the conformational dynamics of molecules, such as restricted rotation around single bonds. For this compound, VT ¹H NMR could reveal information about the rotational barrier around the C-C bond connecting the stereocenter and the p-tolyl group. At low temperatures, the rotation might be slow enough on the NMR timescale to result in the appearance of distinct signals for non-equivalent conformers, which would coalesce into averaged signals as the temperature is increased. mdpi.com This phenomenon allows for the calculation of the energy barrier to rotation. Such studies have been successfully applied to other molecules to understand their dynamic behavior in solution. nih.govnih.gov

Detection and Characterization of Non-Covalent Interactions (e.g., Anagostic Interactions) by NMR

NMR spectroscopy is a sensitive technique for the detection and characterization of weak non-covalent interactions, which can play a crucial role in determining molecular conformation and reactivity. Anagostic interactions, which are weak C-H···metal interactions, are a specific type of non-covalent bond. While typically discussed in the context of organometallic compounds, analogous weak intramolecular interactions can be observed in organic molecules. nih.gov In the case of this compound, it is conceivable that intramolecular hydrogen bonding between the hydroxyl proton and the chlorine atoms could be studied using NMR techniques. Furthermore, advanced NMR experiments could potentially probe for other subtle through-space interactions that influence the molecule's preferred conformation.

X-ray Diffraction Analysis of Crystalline Forms

X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, offering insights into stereochemistry, bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction for Absolute Stereochemistry Determination

A single crystal X-ray diffraction study of this compound would be the gold standard for determining its absolute stereochemistry. nih.govnih.gov By analyzing the diffraction pattern of a single crystal, it is possible to construct a detailed three-dimensional model of the molecule. This would unambiguously establish the spatial arrangement of the atoms, including the relative and absolute configuration of the chiral center. Key crystallographic parameters that would be determined include the unit cell dimensions (a, b, c, α, β, γ), the space group, and the precise coordinates of each atom. This data provides unequivocal proof of the molecular structure.

Table 2: Hypothetical Crystallographic Data for this compound (Note: This is a hypothetical representation of data that would be obtained from a single crystal X-ray diffraction experiment.)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 14.789 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1223.4 |

| Z | 4 |

Structural Elucidation of Co-Crystals and Metal Complexes

The ability of this compound to form co-crystals or coordinate to metal centers can be investigated through X-ray diffraction. The hydroxyl group of the molecule can act as a hydrogen bond donor and acceptor, making it a candidate for forming co-crystals with other organic molecules. mdpi.com X-ray diffraction of such co-crystals would reveal the specific intermolecular interactions, such as hydrogen bonds, that hold the crystal lattice together.

Furthermore, the oxygen atom of the hydroxyl group can act as a ligand, coordinating to metal ions to form metal complexes. The structure of these complexes can be definitively determined by X-ray crystallography, providing information on the coordination geometry around the metal center and the role of the this compound ligand. jocpr.com

Other Spectroscopic Techniques for Molecular Probing

The key vibrational modes expected for this molecule are:

O-H Stretching: A prominent, broad absorption band is expected in the IR spectrum, typically in the 3600-3200 cm⁻¹ region, characteristic of the hydrogen-bonded hydroxyl group.

C-H Stretching: Two types of C-H stretching vibrations would be observed. Aromatic C-H stretches from the p-tolyl ring are anticipated just above 3000 cm⁻¹ (approx. 3100-3030 cm⁻¹). vscht.cz Aliphatic C-H stretches from the ethanol (B145695) backbone and the methyl group on the ring would appear just below 3000 cm⁻¹ (approx. 2975-2870 cm⁻¹).

C=C Aromatic Stretching: The p-tolyl ring would produce characteristic bands in the 1620-1450 cm⁻¹ region of both IR and Raman spectra. These peaks confirm the presence of the aromatic system.

C-O Stretching: The stretching of the alcohol C-O bond is expected to produce a strong band in the IR spectrum, typically between 1260 cm⁻¹ and 1000 cm⁻¹.

C-Cl Stretching: The trichloromethyl group features multiple C-Cl bonds. These vibrations are known to produce very strong absorptions in the infrared spectrum, typically in the 850-550 cm⁻¹ region. docbrown.info These bands are often strong and sharp in the Raman spectrum as well.

Aromatic C-H Bending: Out-of-plane (o.o.p.) C-H bending vibrations for the para-substituted ring are expected to give a strong band in the 840-810 cm⁻¹ range in the IR spectrum, providing clear evidence of the 1,4-substitution pattern.

The complementary nature of IR and Raman spectroscopy is particularly useful. While the O-H stretch is strong in IR, it is often weak in Raman. Conversely, the C=C aromatic and C-Cl stretching vibrations are expected to yield strong and well-defined Raman signals. horiba.com

Table 1: Predicted Vibrational Frequencies for this compound This table is interactive. Click on the headers to sort the data.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| O-H Stretch | Alcohol | 3600 - 3200 | Strong, Broad | Weak |

| Aromatic C-H Stretch | p-Tolyl Ring | 3100 - 3030 | Medium | Medium |

| Aliphatic C-H Stretch | -CH(OH)-, -CH₃ | 2975 - 2870 | Medium | Medium |

| Aromatic C=C Stretch | p-Tolyl Ring | 1620 - 1450 | Medium-Strong | Strong |

| C-O Stretch | Alcohol | 1260 - 1000 | Strong | Weak |

| Aromatic C-H Bend (o.o.p) | p-Substituted Ring | 840 - 810 | Strong | Weak |

| C-Cl Stretch | Trichloromethyl | 850 - 550 | Strong | Strong |

Mass spectrometry is a powerful technique for determining the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments. uni-saarland.de

The molecular formula for this compound is C₉H₉Cl₃O. This allows for the calculation of its exact and nominal masses:

Nominal Mass: 238 u

Monoisotopic Mass: 237.97189 Da

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 238 (based on the most common isotopes, ³⁵Cl and ¹²C), with characteristic isotopic peaks for the three chlorine atoms at M+2, M+4, and M+6, with a relative intensity ratio of approximately 100:98:32.

The fragmentation of this compound is predictable based on the stability of the resulting ions and neutral losses. Key fragmentation pathways would likely include:

Alpha-Cleavage: Cleavage of the C-C bond between the chiral carbon and the trichloromethyl group is highly probable. This would lead to two primary fragments:

A fragment corresponding to the loss of the trichloromethyl radical (•CCl₃), resulting in a stable, resonance-delocalized p-tolyl-methan-ol cation at m/z 121 . This is often a very prominent peak in similar structures.

A fragment corresponding to the trichloromethyl cation (m/z 117, 119, 121, 123 ) or the loss of the p-tolyl-methanol radical.

Loss of HCl: Elimination of a molecule of hydrogen chloride (HCl, 36 Da) from the molecular ion.

Loss of Water: Dehydration, or the loss of H₂O (18 Da), is a common fragmentation pathway for alcohols.

Tolyl Cation: Further fragmentation could lead to the formation of the highly stable tolyl cation at m/z 91 .

Table 2: Predicted Mass Spectrometry Fragments for this compound This table is interactive. Click on the headers to sort the data.

| Predicted Fragment Ion | Proposed Formula | m/z (Nominal) | Proposed Fragmentation Pathway |

|---|---|---|---|

| Molecular Ion | [C₉H₉Cl₃O]⁺˙ | 238 | Ionization of parent molecule |

| Loss of Cl | [C₉H₉Cl₂O]⁺ | 203 | Loss of a chlorine radical |

| p-Tolyl-methan-ol cation | [C₈H₉O]⁺ | 121 | α-cleavage, loss of •CCl₃ |

| Trichloromethyl cation | [CCl₃]⁺ | 117 | α-cleavage, loss of p-tolyl-methanol radical |

| Tolyl cation | [C₇H₇]⁺ | 91 | Fragmentation of the p-tolyl moiety |

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Chloral Hydrate |

| Carbon |

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Applications: A Methodological Overview

Density Functional Theory (DFT) offers a versatile framework for investigating the properties of molecules like 2,2,2-Trichloro-1-p-tolylethanol. This section outlines the theoretical approaches that could be applied to this compound, based on methodologies used for structurally related molecules.

Geometry Optimization and Conformational Search Protocols

To determine the most stable three-dimensional structure of this compound, a geometry optimization and conformational search would be necessary. This process typically involves using a DFT method, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-31G(d)). The procedure would identify the lowest energy conformer by systematically exploring the potential energy surface, considering rotations around single bonds, such as the C-C bond connecting the aromatic ring and the ethanol (B145695) moiety, and the C-O bond of the hydroxyl group. For similar molecules, such as 2,2,2-trichloroethylacetate, computational studies have confirmed the existence of multiple stable conformers. rsc.org A similar approach for this compound would provide crucial insights into its preferred spatial arrangement.

Prediction of Spectroscopic Signatures (e.g., NMR Chemical Shifts)

DFT calculations are widely used for the accurate prediction of spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govnih.gov The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating NMR shielding tensors, which can then be converted to chemical shifts. rsc.org By applying methods like DFT/B3LYP with a basis set such as 6-311++G(2d,p), it is possible to predict the 1H and 13C NMR spectra of this compound. guidechem.com Comparing these theoretical spectra with experimental data would be a powerful tool for structural verification. The accuracy of these predictions has been shown to be high, with mean absolute errors often less than 0.20 ppm for 1H shifts. nih.gov

Mechanistic Investigations of Reaction Pathways via DFT (e.g., Transition State Location)

The synthesis and reactions of this compound could be investigated using DFT to map out reaction mechanisms. This involves locating the transition state structures and calculating the activation energies for various reaction pathways. For instance, the formation of this alcohol could proceed via the reaction of p-tolualdehyde with chloroform (B151607) in the presence of a base. DFT could elucidate the energetics of the nucleophilic attack and subsequent steps. Such computational studies are invaluable for understanding reaction kinetics and optimizing synthetic procedures.

Analysis of Electronic Structure and Reactivity Descriptors (e.g., Frontier Molecular Orbitals, Fukui Functions, Electrophilicity)

The electronic properties of this compound can be described using a variety of reactivity descriptors derived from DFT. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in this analysis. The HOMO-LUMO gap provides an indication of the molecule's chemical stability and reactivity.

Further insights can be gained from calculating descriptors such as:

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): Resistance to change in electron distribution.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.

These parameters, which have been successfully applied to other halogenated compounds, would help in predicting the reactive sites of this compound. nih.gov For example, the analysis of Fukui functions can identify which atoms are most susceptible to nucleophilic or electrophilic attack.

Table 1: Key Electronic Reactivity Descriptors

| Descriptor | Formula | Description |

|---|---|---|

| Electronegativity (χ) | χ ≈ -(EHOMO + ELUMO)/2 | Represents the tendency of the molecule to attract electrons. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO)/2 | Indicates the resistance to deformation of the electron cloud. |

Characterization of Intramolecular and Intermolecular Interactions (e.g., Agostic Interactions, Non-Covalent Interactions)

The presence of a hydroxyl group and chlorine atoms in this compound suggests the potential for various non-covalent interactions. Intramolecular hydrogen bonding between the hydroxyl proton and a chlorine atom is a possibility that would influence the molecule's conformation. Intermolecularly, hydrogen bonding between the hydroxyl groups of adjacent molecules and dipole-dipole interactions due to the polar C-Cl and C-O bonds would be significant. Computational methods like Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (QTAIM) could be employed to characterize and quantify these weak interactions, which are crucial for understanding the compound's physical properties and crystal packing.

Advanced Quantum Chemical Methods

While DFT is a workhorse for many computational studies, more advanced and computationally expensive methods can provide even higher accuracy for specific properties. For instance, coupled-cluster methods like CCSD(T) are considered the "gold standard" for calculating accurate energies and can be used to benchmark DFT results. nih.gov While no such studies have been reported for this compound, the application of these high-level theories would provide definitive data on its electronic structure and properties. Machine learning approaches are also emerging as a powerful tool to predict properties like NMR chemical shifts with high accuracy by learning from large datasets of computationally or experimentally determined values. nih.govnih.gov

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

Hybrid QM/MM methods offer a pragmatic solution for studying large molecular systems, such as an enzyme-ligand complex or a molecule in solution. thieme-connect.de In this approach, the chemically active region (e.g., the substrate and the enzyme active site) is treated with a high-level QM method, while the surrounding environment (e.g., the rest of the protein and solvent) is described by a more computationally efficient MM force field. researchgate.net This partitioning allows for the accurate modeling of electronic effects where they are most important, while still accounting for the influence of the larger environment. chemrxiv.org

For a molecule like this compound, a QM/MM study could be designed to investigate its interaction with a biological target. The ligand itself would be treated at a QM level, such as DFT or MP2, to accurately describe its electronic structure and polarization upon binding. The protein and surrounding water molecules would be treated with a classical force field. This approach is instrumental in understanding reaction mechanisms in biological systems and for accurate structure-based drug design. thieme-connect.de

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations provide insights into the dynamic behavior of molecules, which is often crucial for understanding their function.

Molecular Dynamics for Conformational Ensemble Generation

Molecular Dynamics (MD) simulations compute the trajectory of atoms and molecules over time by solving Newton's equations of motion. A key application of MD is the exploration of the conformational landscape of a molecule to generate a representative ensemble of structures. ljmu.ac.uk For flexible molecules like this compound, which has a rotatable bond between the aromatic ring and the ethanol moiety, MD simulations are essential to understand its conformational preferences.

In the development of an atomistic model for the analogous 2,2,2-trichloroethanol (B127377) (TCE), MD simulations were performed in an NPT ensemble at 298.15 K and 1 bar. acs.org These simulations are vital for validating the force field parameters and for studying the behavior of the molecule in a condensed phase. The potential energy surfaces (PES) for key torsional angles are scanned at the QM level and then fitted to the MM force field to ensure that the classical model accurately represents the molecule's flexibility. acs.org

The following table shows a comparison of the potential energy surface for a key dihedral angle in TCE, illustrating the agreement between QM and MM data.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to a protein target.

For this compound, molecular docking could be employed to investigate its potential interactions with biological macromolecules. For example, studies on similar compounds, such as thioglycosyl-naphthalimides derived from trichloroethyl carbamates, have utilized molecular docking to understand their binding modes with human O-GlcNAcase. frontiersin.org In such studies, the ligand is typically docked into the active site of the protein, and the resulting poses are scored based on their predicted binding free energy.

A hypothetical docking study of this compound into a protein active site would involve preparing the 3D structures of both the ligand and the protein, defining the binding site, and then using a docking algorithm to generate and rank possible binding poses. The results would provide insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Applications of 2,2,2 Trichloro 1 P Tolylethanol As a Synthetic Building Block

Role in the Construction of Complex Organic Molecules

The reactivity of 2,2,2-Trichloro-1-p-tolylethanol allows it to serve as a starting point for the synthesis of diverse organic structures, including those with potential biological activity. Its utility as a precursor stems from the ability to modify its core structure to introduce new functionalities and build intricate molecular frameworks.

While direct and extensive research on this compound as a precursor for a wide array of specific bioactive scaffolds is not broadly documented in publicly available literature, its structural motifs are present in various biologically active molecules. The synthesis of bioactive compounds often involves the use of versatile building blocks that can be elaborated into more complex structures. nih.gov The inherent functionalities of this compound make it a candidate for such applications. For instance, the arylethanolamine core is a key feature in many pharmaceutical compounds. The trichloromethyl group can also be a site for further chemical modification.

The general approach to utilizing a building block like this compound in the synthesis of bioactive scaffolds would involve a series of chemical transformations to construct the desired molecular architecture. These transformations could include esterification or etherification of the hydroxyl group, substitution or elimination reactions involving the trichloromethyl group, and modifications to the aromatic ring.

| Potential Transformation | Reagents/Conditions | Resulting Functionality |

| Oxidation of alcohol | PCC, DMP, etc. | Ketone |

| Etherification | NaH, Alkyl halide | Ether |

| Esterification | Acyl chloride, Carboxylic acid | Ester |

| Nucleophilic substitution | Azide, Amines (under specific conditions) | Azide, Amine derivatives |

This table presents potential synthetic transformations of this compound to generate intermediates for bioactive scaffolds.

Heterocyclic compounds are of paramount importance in medicinal chemistry, with a vast number of drugs containing at least one heterocyclic ring. nih.gov Thiadiazoles and quinolones are two such classes of heterocycles known for their diverse biological activities. nih.govqeios.com

Thiadiazoles: The synthesis of 1,3,4-thiadiazole (B1197879) derivatives can be achieved through various routes, often involving the cyclization of thiosemicarbazides with reagents like carboxylic acids or their derivatives. nih.govencyclopedia.pub While there is no direct literature describing the use of this compound in thiadiazole synthesis, a plausible synthetic route could involve its initial conversion to a suitable intermediate. For example, oxidation of the alcohol to a carboxylic acid, followed by conversion to an acyl chloride or ester, would provide a substrate that could then be reacted with thiosemicarbazide (B42300) to form a 1,3,4-thiadiazole ring.

Quinolones: The synthesis of quinolones often involves the cyclization of N-aryl-β-aminoacrylates or related intermediates. qeios.comorganic-chemistry.org A hypothetical pathway to quinolones from this compound could begin with its conversion to an aniline (B41778) derivative. This could potentially be achieved through a series of reactions, such as oxidation, oximation, and reduction. The resulting aminotolyl derivative could then be subjected to established quinolone synthesis protocols, such as the Gould-Jacobs reaction. qeios.com

| Heterocycle | General Synthetic Precursor | Potential Intermediate from this compound |

| 1,3,4-Thiadiazole | Acyl thiosemicarbazide | p-Toluoyl chloride (via oxidation and chlorination) |

| Quinolone | N-Aryl-β-aminoacrylate | 4-Methylaniline derivative (via a multi-step conversion) |

This table outlines a hypothetical pathway for the synthesis of thiadiazoles and quinolones starting from this compound.

Ligand Design and Coordination Chemistry

The chiral nature of this compound, when resolved into its enantiomers, makes it an attractive candidate for applications in asymmetric catalysis. Chiral ligands are crucial for the synthesis of enantiomerically pure compounds, which is of high importance in the pharmaceutical and fine chemical industries.

The development of novel chiral ligands is a continuous effort in the field of organometallic chemistry and asymmetric catalysis. Chiral alcohols are common starting materials for the synthesis of a variety of ligands. The hydroxyl group of this compound provides a convenient handle for the introduction of coordinating atoms such as phosphorus, nitrogen, or sulfur.

Following chiral resolution of the racemic alcohol, the enantiomerically pure forms can be derivatized to create new chiral ligands. wikipedia.org For instance, reaction with chlorodiphenylphosphine (B86185) in the presence of a base would yield a chiral phosphinite ligand. Alternatively, conversion of the alcohol to an amine would open the door to a wide range of chiral nitrogen-based ligands. The tolyl group and the trichloromethyl group can also influence the steric and electronic properties of the resulting metal complexes.

Metal complexes bearing chiral ligands are widely used as catalysts in a plethora of asymmetric transformations, including hydrogenations, hydrosilylations, and cross-coupling reactions. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for the formation of carbon-carbon bonds.

While specific applications of ligands derived from this compound in cross-coupling reactions are not yet reported, the structural features of such potential ligands suggest their viability in this area. The combination of a chiral backbone with coordinating heteroatoms is a hallmark of successful ligands for asymmetric cross-coupling. A hypothetical palladium complex of a phosphinite ligand derived from enantiopure this compound could potentially catalyze asymmetric cross-coupling reactions, leading to the formation of chiral biaryl compounds or other valuable enantioenriched products.

| Ligand Type | Synthesis from (R)- or (S)-2,2,2-Trichloro-1-p-tolylethanol | Potential Catalytic Application |

| Chiral Phosphinite | Reaction with ClP(Ph)₂ / base | Asymmetric Hydrogenation, Asymmetric Cross-Coupling |

| Chiral Amino-alcohol | Conversion of -OH to -NH₂ | Asymmetric Transfer Hydrogenation |

| Chiral Diamine | Multi-step synthesis from the alcohol | Asymmetric Ketone Reduction |

This table illustrates potential chiral ligands derived from this compound and their possible applications in catalysis.

Future Research Directions and Emerging Opportunities

Development of Novel and More Efficient Stereoselective Synthesis Methods

The demand for enantiomerically pure compounds in various fields, particularly pharmaceuticals, underscores the importance of developing highly efficient stereoselective synthetic routes. csic.es While methods for the asymmetric reduction of prochiral ketones to chiral alcohols are known, there is considerable scope for improvement in the synthesis of optically active 2,2,2-Trichloro-1-p-tolylethanol. nih.gov

Future research will likely focus on the design and application of novel chiral catalysts that can afford high enantioselectivity and yields. csic.es This includes the exploration of both metal-based catalysts and organocatalysts. buchler-gmbh.comnih.gov For instance, the development of new chiral ligands for transition metal-catalyzed reductions, such as those employing rhodium or ruthenium, could lead to more effective and selective transformations. wikipedia.org Furthermore, biocatalysis, using whole-cell systems or isolated enzymes, presents a promising and environmentally benign alternative for the asymmetric reduction of the precursor ketone, 2-chloro-1-(p-tolyl)ethan-1-one. nih.govnih.govresearchgate.net The optimization of reaction conditions, including solvent and temperature, will also be crucial in maximizing the stereochemical outcome.

Exploration of Unprecedented Reactivity Modes and Chemical Transformations

The unique structural features of this compound, namely the trichloromethyl group and the hydroxyl functionality, offer a rich landscape for exploring novel chemical reactions. Future investigations are expected to move beyond conventional transformations and uncover unprecedented reactivity modes.

This could involve leveraging the trichloromethyl group as a precursor to other functional groups through innovative reduction or substitution reactions. The interplay between the hydroxyl group and the tolyl moiety could also be exploited in cascade reactions to construct complex molecular architectures. Researchers may explore reactions that proceed via radical intermediates or involve unconventional bond activations, leading to the synthesis of novel heterocyclic or carbocyclic frameworks. The development of such methodologies would significantly broaden the synthetic chemist's toolkit and enable the construction of molecules that are currently difficult to access.

Advancements in Computational Approaches for Rational Design and Prediction

Computational chemistry is becoming an indispensable tool in modern chemical research, offering deep insights into reaction mechanisms and enabling the rational design of catalysts and substrates. nih.gov In the context of this compound, computational approaches such as Density Functional Theory (DFT) can be employed to elucidate the transition states of key reactions, thereby guiding the development of more efficient synthetic protocols. nih.gov

Molecular modeling can be used to predict the stereochemical outcome of asymmetric reactions by analyzing the interactions between the substrate and the chiral catalyst. csic.es This predictive power can accelerate the discovery of optimal catalyst systems, reducing the need for extensive experimental screening. Furthermore, computational studies can help in understanding the electronic properties of this compound and its derivatives, providing a basis for predicting their reactivity and potential applications in materials science or medicinal chemistry. nih.gov

Integration of this compound Chemistry into Flow Synthesis and Automated Platforms

The adoption of flow chemistry and automated synthesis platforms is revolutionizing the way organic molecules are prepared, offering advantages in terms of efficiency, safety, and scalability. nih.govuc.pt Integrating the synthesis and derivatization of this compound into these modern platforms is a significant area for future research.

Flow reactors can enable precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and selectivities. tue.nl This is particularly beneficial for reactions that are highly exothermic or involve hazardous reagents. Automated platforms, coupled with in-line analysis, can facilitate high-throughput screening of reaction conditions and catalysts, accelerating the optimization of synthetic routes. The development of robust and scalable flow processes for the production of this compound and its derivatives will be crucial for their potential industrial applications. nih.gov

Q & A

Q. Table 1: Key NMR Data for this compound Derivatives

Q. Table 2: Optimization Parameters for Pd-Catalyzed Synthesis

| Parameter | Optimal Range | Impact on Yield/Selectivity |

|---|---|---|

| Temperature | 100–110°C | Higher temps reduce reaction time but increase side products |

| Solvent | Toluene | Polar aprotic solvents improve boroxine solubility |

| Ligand | XPhos | Bulky ligands enhance regioselectivity |

| Catalyst Loading | 5 mol% Pd(OAc)₂ | Lower loadings reduce cost but slow kinetics |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.